![molecular formula C27H19NO5S B442402 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE](/img/structure/B442402.png)
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE is an organic compound that features a biphenyl group, a nitrophenyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE typically involves the reaction of biphenyl-4-carboxylic acid with 2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate under specific conditions. The reaction is often carried out in the presence of a catalyst such as thionyl chloride and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The biphenyl and benzoate groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted biphenyl and benzoate derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The biphenyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Similar in structure but contains an indole moiety.
4-Biphenyl-4-yl-1-(2-(3-nitrophenyl)-2-oxo-ethyl)-pyrimidin-1-ium, bromide: Contains a pyrimidine ring instead of a benzoate ester.
Uniqueness
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE is unique due to its combination of biphenyl, nitrophenyl, and benzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C27H19NO5S |
---|---|
Molekulargewicht |
469.5g/mol |
IUPAC-Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-nitrophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C27H19NO5S/c29-25(21-12-10-20(11-13-21)19-6-2-1-3-7-19)18-33-27(30)24-8-4-5-9-26(24)34-23-16-14-22(15-17-23)28(31)32/h1-17H,18H2 |
InChI-Schlüssel |
VXXAIXSUKYVYEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3SC4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3SC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.